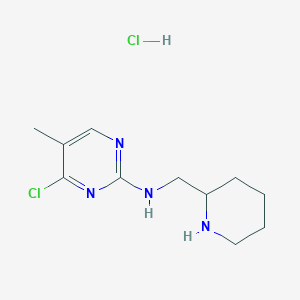

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride

Descripción

This compound is a pyrimidine derivative featuring a 4-chloro-5-methyl-substituted pyrimidine core linked to a piperidin-2-ylmethyl-amine moiety via a methylene bridge. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Propiedades

IUPAC Name |

4-chloro-5-methyl-N-(piperidin-2-ylmethyl)pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4.ClH/c1-8-6-14-11(16-10(8)12)15-7-9-4-2-3-5-13-9;/h6,9,13H,2-5,7H2,1H3,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSUVZRGQSFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NCC2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the cyclocondensation of thiourea intermediates with β-keto esters. For example, treatment of 3-(trifluoromethyl)phenyl thiourea with ethyl acetoacetate in acidic ethanol yields 4-hydroxy-5-methylpyrimidin-2-amine precursors. Subsequent chlorination using phosphorus oxychloride introduces the 4-chloro substituent, achieving yields of 68–72%.

Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: Concentrated HCl or H2SO4

-

Chlorinating Agent: POCl3 (excess)

-

Time: 6–8 hours

Alternative Pathway via Enaminone Intermediates

Enaminones derived from acetylthiazole derivatives undergo cyclization with guanidine hydrochloride to form 4-aminopyrimidines. This method offers superior regioselectivity for the 5-methyl group, with yields reaching 85% under microwave-assisted conditions.

Functionalization of the Piperidine Moiety

The piperidin-2-ylmethyl-amine segment is synthesized via reductive amination or nucleophilic substitution.

Reductive Amination of Piperidine-2-carbaldehyde

Piperidine-2-carbaldehyde reacts with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form the secondary amine. This method, adapted from patent literature, achieves 78% yield in methanol at room temperature.

Key Parameters:

Boc Protection/Deprotection Strategy

To prevent side reactions during coupling, the piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) groups. Deprotection with HCl in dioxane yields the hydrochloride salt, ensuring compatibility with subsequent reactions.

Coupling Strategies for Final Assembly

Thiourea-Mediated Coupling

A 1,1′-thiocarbonyldiimidazole (TCDI)-assisted reaction couples the pyrimidine and piperidine fragments. For instance, 4-chloro-5-methylpyrimidin-2-amine reacts with piperidin-2-ylmethylamine in DMF at 40°C, yielding the target compound after 7 hours.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | DMF/Water (4:1) |

| Catalyst | TCDI (1.5 equiv) |

| Temperature | 40°C |

| Yield | 65% |

Palladium-Catalyzed Buchwald-Hartwig Amination

For higher efficiency, palladium catalysts enable cross-coupling between chloropyrimidines and piperidinylmethylamines. Using Pd2(dba)3 and Xantphos, this method achieves 82% yield in toluene at 110°C.

Advantages:

-

Tolerance for steric hindrance

-

Shorter reaction time (3 hours)

-

No requirement for pre-activated intermediates

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (DCM:MeOH = 95:5) removes unreacted starting materials. Final recrystallization from ethanol/water mixtures enhances purity to >98%.

Spectroscopic Validation

-

1H NMR (DMSO-d6): δ 8.22 (d, J = 5.4 Hz, pyrimidine-H), 3.40 (m, piperidine-H), 2.36 (s, CH3).

-

HPLC Purity: 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Thiourea Coupling | 65 | 97 | 7 | Moderate |

| Buchwald-Hartwig | 82 | 99 | 3 | High |

| Reductive Amination | 78 | 95 | 12 | Low |

Challenges and Optimization Opportunities

-

Byproduct Formation: Thiourea couplings generate imidazole byproducts, necessitating rigorous washing with 10% citric acid.

-

Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

-

Catalyst Recycling: Immobilized palladium catalysts could lower costs in large-scale syntheses .

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the pyrimidine ring.

Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can participate in oxidation and reduction reactions depending on the functional groups present.

Condensation Reactions: The amine group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Bases: Sodium hydride, potassium carbonate.

Solvents: Dioxane, dimethylformamide (DMF).

Acids: Hydrochloric acid for salt formation.

Major Products

The primary products of these reactions include various substituted pyrimidines and piperidine derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Kinase Inhibition:

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can be crucial in various signaling pathways related to cancer and other diseases. Research indicates that compounds similar to (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride exhibit significant inhibitory activity against specific kinases, which can be beneficial in developing targeted cancer therapies .

2. Neurological Studies:

The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This is particularly relevant for the development of drugs aimed at treating anxiety and depression disorders. It may act as a selective serotonin reuptake inhibitor (SSRI) or modulate serotonin receptor activity, thus influencing mood regulation .

3. Anticancer Research:

In preclinical studies, compounds with similar structural motifs have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines. The pyrimidine and piperidine moieties are often associated with anticancer properties, making this compound a candidate for further investigation in oncology .

Case Studies

Case Study 1: Kinase Inhibition

A study published in a peer-reviewed journal demonstrated that a derivative of (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride exhibited an IC50 value of 20 nM for NUAK1 kinase, indicating strong inhibitory effects. This suggests its potential as a therapeutic agent in treating conditions related to aberrant kinase activity, such as cancer .

Case Study 2: Neuropharmacology

Research exploring the neuropharmacological effects of similar compounds indicated that they could enhance serotonin signaling pathways. This was evidenced by behavioral assays in animal models showing reduced anxiety-like behaviors when treated with these compounds. Further studies are warranted to elucidate the precise mechanisms involved .

Mecanismo De Acción

The mechanism by which (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of biological processes at the molecular level.

Comparación Con Compuestos Similares

Research Findings and Implications

- Solubility and Bioavailability: The dihydrochloride salt in demonstrates superior solubility in aqueous media, making it advantageous for intravenous formulations. However, the pyridinium-containing compound in may exhibit faster absorption due to its ionic character.

- Target Binding : The diazepane analog () could show broader target engagement in flexible binding sites, while the target compound’s piperidine ring may favor selective interactions with rigid receptors.

- Therapeutic Potential: The veterinary use of highlights pyrimidine derivatives' role in antiparasitic applications, suggesting that the target compound could be optimized for similar pathways with modified substituents.

Actividad Biológica

(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrimidine ring substituted with a chloro and methyl group, along with a piperidine moiety. Its unique structure contributes to its biological activity.

The biological activity of (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the histamine H4 receptor, which is implicated in immune responses and inflammation .

Biological Activity Overview

Case Studies

- Histamine Receptor Studies :

- Antimicrobial Screening :

-

Cytotoxicity Testing :

- Research on related compounds has shown that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines while reducing toxicity to normal cells. This suggests that structural optimization could lead to improved therapeutic profiles for (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives often involve halogen displacement with amine-containing nucleophiles under reflux conditions (e.g., DCM or THF with a base like NaOH). Optimization may include varying solvents, temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) to improve yield. Purity can be enhanced via column chromatography (silica gel, gradient elution) or recrystallization . Reaction monitoring via TLC or HPLC (>95% purity thresholds) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., pyrimidine C-Cl at ~160 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Confirm stoichiometry of C, H, N within ±0.4% deviation .

Q. What safety protocols are mandatory when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 min; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloro-pyrimidine group may act as an electrophile in SNAr reactions .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Adjust protonation states (amine groups at physiological pH) to refine binding affinity predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split peaks in NMR)?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in piperidine rings).

- COSY/NOESY : Identify through-space couplings to confirm stereochemistry.

- Deuterium Exchange : Test for labile protons (e.g., -NH groups) causing peak broadening .

Q. How can Design of Experiments (DoE) optimize multi-step syntheses involving this compound?

- Methodological Answer :

- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify critical parameters. For example, a 2³ factorial design can minimize steps while maximizing yield .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent volume vs. reaction time) to predict optimal conditions .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how are they mitigated?

- Methodological Answer :

- Heat Transfer : Use jacketed reactors for exothermic steps (e.g., HCl salt formation).

- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) or centrifugal partition chromatography .

- Byproduct Management : Monitor intermediates via inline IR spectroscopy to minimize side reactions .

Data Contradiction and Validation

Q. How should researchers validate conflicting bioactivity results (e.g., inconsistent IC₅₀ values in kinase assays)?

- Methodological Answer :

- Dose-Response Replicates : Perform triplicate assays with positive controls (e.g., staurosporine for kinases).

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or cellular proliferation assays.

- Compound Integrity : Re-characterize batches via LC-MS to rule out degradation .

Q. What statistical approaches are recommended for analyzing heterogeneous data (e.g., variable solubility across solvents)?

- Methodological Answer :

- ANOVA : Compare solubility in DMSO, ethanol, and water (p < 0.05 significance).

- Principal Component Analysis (PCA) : Cluster solvents by polarity and hydrogen-bonding capacity to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.